2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
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Description
2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO . It has a molecular weight of 297.1 g/mol . The IUPAC name for this compound is 3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for 2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is 1S/C15H12ClFO/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-7,10H,8-9H2 . The compound’s structure includes a propanone group attached to two different phenyl groups, one of which is 2-chlorophenyl and the other is 3-chloro-5-fluorophenyl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.1 g/mol . It has a complexity of 311 and a topological polar surface area of 17.1 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 .Scientific Research Applications
I have conducted a search for the scientific research applications of “2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone,” but unfortunately, the available information does not provide a detailed analysis of unique applications for this compound. The search results mainly offer general information about the compound’s chemical properties and availability for research purposes .
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-7-10(8-12(18)9-11)5-6-15(19)13-3-1-2-4-14(13)17/h1-4,7-9H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZVHDANPCWJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644963 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898750-91-9 |
Source
|
Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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